molecular formula C10H11NO4 B2420227 Methyl 2-(3-methyl-4-nitrophenyl)acetate CAS No. 156480-27-2

Methyl 2-(3-methyl-4-nitrophenyl)acetate

Cat. No.: B2420227
CAS No.: 156480-27-2
M. Wt: 209.201
InChI Key: GYUDCBWIPGOCFS-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyl-4-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO4 It is a derivative of phenylacetic acid and contains a nitro group and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-methyl-4-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-4-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-(3-methyl-4-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: 3-methyl-4-nitrophenylacetic acid and methanol.

Scientific Research Applications

Methyl 2-(3-methyl-4-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyl-4-nitrophenyl)acetate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Methyl 2-(3-methyl-4-nitrophenyl)acetate can be compared with other similar compounds such as:

    Methyl 2-(4-nitrophenyl)acetate: Lacks the methyl group on the aromatic ring, which can influence its reactivity and applications.

    Methyl 2-(3-methyl-4-aminophenyl)acetate: The amino derivative obtained through reduction of the nitro group.

    Phenylacetic acid derivatives: Various derivatives with different substituents on the aromatic ring, affecting their chemical properties and uses.

Properties

IUPAC Name

methyl 2-(3-methyl-4-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7-5-8(6-10(12)15-2)3-4-9(7)11(13)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUDCBWIPGOCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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